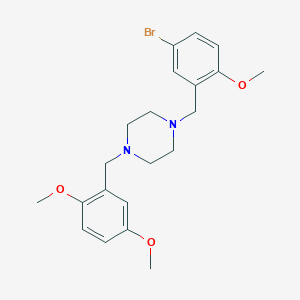
1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine, also known as BDB, is a chemical compound that belongs to the class of piperazines. It has gained significant interest in scientific research due to its potential use as a psychoactive drug. BDB is a structural analog of the well-known drug, MDMA, and has similar effects on the human body.
Mecanismo De Acción
1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine acts on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft. This results in an enhanced mood, increased sociability, and reduced anxiety.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine has been shown to have similar effects to MDMA, including increased empathy, euphoria, and sociability. It also has mild psychedelic effects, including visual distortions and altered perception of time. However, unlike MDMA, 1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine has a shorter duration of action and is less potent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, its psychoactive effects make it difficult to use in animal studies, as it can alter the behavior of the animals being studied.
Direcciones Futuras
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine. One area of interest is its potential use as a treatment for mental disorders, particularly depression and anxiety. Another area of research is its potential use as a tool in psychotherapy, particularly in the treatment of PTSD. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine and its potential risks and benefits.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine involves the reaction of 2,5-dimethoxybenzaldehyde with 5-bromo-2-methoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the intermediate with 4-bromobenzyl chloride in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine has been studied for its potential use in the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use as a tool in psychotherapy and as a recreational drug.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-5-7-21(27-3)17(13-19)15-24-10-8-23(9-11-24)14-16-12-18(22)4-6-20(16)26-2/h4-7,12-13H,8-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZYNJUALVQWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6130490.png)
![N,N-diethyl-N'-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1,2-ethanediamine](/img/structure/B6130500.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6130505.png)
![6,7-dimethoxy-2-(3-phenyl-2-propen-1-yl)-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6130517.png)
![2-amino-1-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6130529.png)

![4-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6130539.png)

![2-(2-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6130551.png)
![4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(3-methylphenyl)-1-phthalazinamine](/img/structure/B6130567.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanamide](/img/structure/B6130572.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6130573.png)
![ethyl 5-chloro-3-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B6130581.png)
![N-{2-[4-allyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B6130591.png)